

Crystal Structure Analysis of (5-Methoxypyridin-2-yl)methanol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (5-Methoxypyridin-2-yl)methanol

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This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of derivatives of **(5-Methoxypyridin-2-yl)methanol**. While crystallographic data for the parent compound is not readily available in public databases, this guide will utilize a representative crystal structure of a related pyridyl derivative, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, to illustrate the core principles and data presentation. This compound, containing a substituted pyridine moiety, serves as an excellent case study for understanding the structural analysis of this class of molecules.

Introduction

(5-Methoxypyridin-2-yl)methanol and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as building blocks in organic synthesis. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), designing novel compounds with improved properties, and understanding their solid-state behavior. This guide outlines the typical experimental workflow, presents key crystallographic data in a structured format, and visualizes the logical flow of the analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of the representative compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, was achieved through a multi-component reaction.

Synthesis of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine:[1] A mixture of benzil (1 mmol), 2-amino-5-methylpyridine (1 mmol), p-anisaldehyde (1 mmol), and ammonium acetate (1 mmol) in glacial acetic acid (25 ml) was heated at 60°C with stirring for approximately 2 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into cold water. The resulting solid product was collected by suction filtration and purified by recrystallization from ethanol. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified compound.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer for data collection.

Data Collection:[1] A crystal of suitable dimensions (e.g., 0.30 x 0.20 x 0.20 mm) was mounted on an X'calibur CCD area-detector single-crystal X-ray diffractometer. The data was collected using graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 293(2) K. A total of 5300 reflections were collected, of which 2980 were unique.

Structure Solution and Refinement:[1] The crystal structure was solved by direct methods using software such as SHELXS-97. The positions of all non-hydrogen atoms were located from the initial electron density map. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structure was refined by full-matrix least-squares procedures on F^2 , resulting in a final R-factor.

Data Presentation: Crystallographic Data

The results of a crystal structure analysis are summarized in a series of tables. The following tables present the crystallographic data for the representative compound, 2-(2-(4-

Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine.[[1](#)]

Table 1: Crystal Data and Structure Refinement Details[[1](#)]

Parameter	Value
Empirical formula	C ₃₀ H ₂₅ N ₃ O
Formula weight	455.54
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	Pca2 ₁
Unit cell dimensions	
a	19.0002(15) Å
b	6.0827(4) Å
c	18.6173(14) Å
α	90°
β	90°
γ	90°
Volume	2150.0(3) Å ³
Z	4
Density (calculated)	1.406 Mg/m ³
Absorption coefficient	0.087 mm ⁻¹
F(000)	960
Data collection	
Reflections collected	5300
Independent reflections	2980 [R(int) = 0.025]
Refinement	
Refinement method	Full-matrix least-squares on F ²

Data / restraints / parameters	2980 / 1 / 316
Goodness-of-fit on F^2	1.033
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0425, wR_2 = 0.0968$
R indices (all data)	$R_1 = 0.0531, wR_2 = 0.1012$

Table 2: Selected Bond Lengths (Å)[1]

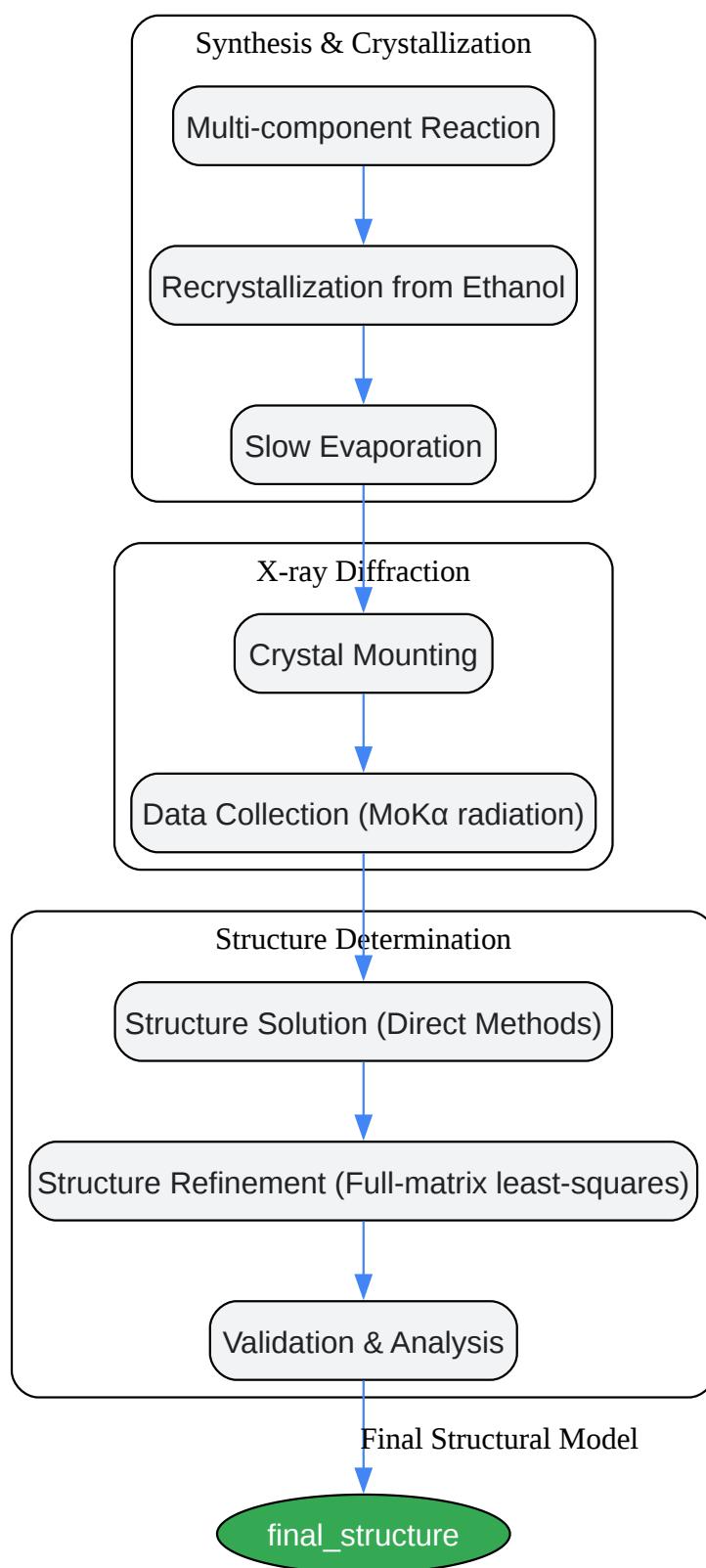
Bond	Length (Å)	Bond	Length (Å)
O(1)-C(26)	1.368(3)	N(2)-C(8)	1.328(3)
O(1)-C(29)	1.423(4)	N(2)-C(9)	1.385(3)
N(1)-C(1)	1.336(4)	N(3)-C(8)	1.383(3)
N(1)-C(5)	1.350(3)	N(3)-C(16)	1.439(3)
C(8)-N(2)	1.328(3)	C(9)-C(10)	1.482(3)
C(8)-N(3)	1.383(3)	C(16)-C(17)	1.489(3)
C(9)-N(2)	1.385(3)	C(16)-C(22)	1.491(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)[1]

Atoms	Angle (°)	Atoms	Torsion Angle (°)
C(26)-O(1)-C(29)	117.7(2)	C(5)-N(1)-C(1)-C(2)	0.4(4)
C(1)-N(1)-C(5)	117.4(2)	C(1)-N(1)-C(5)-C(4)	-0.6(4)
C(8)-N(2)-C(9)	107.5(2)	C(9)-N(2)-C(8)-N(3)	-0.1(3)
C(8)-N(3)-C(16)	125.4(2)	C(8)-N(2)-C(9)-C(10)	179.4(2)
N(1)-C(5)-N(3)	118.0(2)	C(16)-N(3)-C(8)-N(2)	179.9(2)
N(2)-C(8)-N(3)	110.1(2)	C(8)-N(3)-C(16)-C(17)	-110.0(3)
N(2)-C(9)-C(10)	121.2(2)	C(8)-N(3)-C(16)-C(22)	70.0(3)

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize workflows and relationships.



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Caption: Experimental workflow for crystal structure analysis.



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Caption: Logical flow of crystallographic data analysis.

Conclusion

The crystal structure analysis of **(5-Methoxypyridin-2-yl)methanol** derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. The representative example of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine demonstrates a standard and effective protocol for such analyses. The detailed crystallographic data, presented in a standardized format, is essential for computational modeling, understanding biological activity, and designing new materials. This guide serves as a foundational resource for researchers embarking on the structural characterization of this important class of compounds.

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References

- 1. iosrjournals.org [iosrjournals.org]
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